3-[2-(difluoromethoxy)phenyl]but-2-enoic acid 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15881007
InChI: InChI=1S/C11H10F2O3/c1-7(6-10(14)15)8-4-2-3-5-9(8)16-11(12)13/h2-6,11H,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H10F2O3
Molecular Weight: 228.19 g/mol

3-[2-(difluoromethoxy)phenyl]but-2-enoic acid

CAS No.:

Cat. No.: VC15881007

Molecular Formula: C11H10F2O3

Molecular Weight: 228.19 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(difluoromethoxy)phenyl]but-2-enoic acid -

Specification

Molecular Formula C11H10F2O3
Molecular Weight 228.19 g/mol
IUPAC Name 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid
Standard InChI InChI=1S/C11H10F2O3/c1-7(6-10(14)15)8-4-2-3-5-9(8)16-11(12)13/h2-6,11H,1H3,(H,14,15)
Standard InChI Key NMUQGDKBFFHJPK-UHFFFAOYSA-N
Canonical SMILES CC(=CC(=O)O)C1=CC=CC=C1OC(F)F

Introduction

3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid is an organic compound with the molecular formula C11H10F2O3 and a molecular weight of 228.19 g/mol . It features a but-2-enoic acid backbone substituted with a difluoromethoxy group on a phenyl ring. This compound is of interest in organic synthesis, medicinal chemistry, and material science due to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid typically involves several key steps, including the formation of carbon-carbon bonds facilitated by metal-based catalysts. Following synthesis, purification methods such as crystallization or chromatography are used to isolate the final product.

Biological Activity and Potential Applications

Research indicates that compounds similar to 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid exhibit various biological activities, including anti-inflammatory and anticancer properties. The difluoromethoxy group may enhance these activities by improving metabolic stability and bioavailability. Preliminary studies suggest potential inhibitory effects on specific enzymes involved in cancer cell proliferation.

Biological ActivityDescription
Anti-inflammatoryPotential therapeutic effects
AnticancerInhibitory effects on cancer cell proliferation enzymes
Metabolic StabilityEnhanced by the difluoromethoxy group

Interaction Studies

Interaction studies involving 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as molecular docking simulations, surface plasmon resonance, and enzyme inhibition assays are employed to assess these interactions.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid, each with unique properties:

Compound NameMolecular FormulaKey Features
3-[5-Chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acidC10H7ClF2O3Contains chlorine substituent; potential for increased reactivity
(E)-3-{4-[3,5-Di-tert-butyl-2-(3,3-difluoro-propoxy)-phenyl]-benzo[b]thiophen-2-yl}-but-2-enoic acidC22H28F4O3SLarger aromatic system; enhanced lipophilicity and possible unique biological activity
4-(Difluoromethoxy)benzoic acidC9H8F2O3Simpler structure; primarily studied for its role in pharmaceuticals

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator